

1,10-Phenanthroline-4,7-dicarboxylic acid in dye-sensitized solar cells

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Compound of Interest

Compound Name: 1,10-Phenanthroline-4,7-dicarboxylic acid

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An Application and Protocol Guide: Leveraging **1,10-Phenanthroline-4,7-dicarboxylic acid** for High-Efficiency Dye-Sensitized Solar Cells

Introduction: The Critical Role of Molecular Design in Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a compelling class of photovoltaic technology, offering the potential for low-cost, flexible, and transparent solar energy conversion.^{[1][2]} The operational principle of a DSSC is analogous to artificial photosynthesis, wherein a sensitizing dye absorbs light, leading to the injection of an excited electron into the conduction band of a wide-bandgap semiconductor, typically mesoporous titanium dioxide (TiO₂).^{[3][4]} This process initiates the flow of electric current. The dye is then regenerated by a redox mediator in an electrolyte solution, which is in turn regenerated at a counter electrode, completing the circuit.^[3]

The sensitizer dye is the heart of the DSSC, governing light-harvesting efficiency, charge separation, and overall device performance.^{[1][5]} Among the most successful classes of sensitizers are ruthenium(II) polypyridyl complexes.^{[5][6]} The molecular architecture of these complexes, specifically the choice of ligands, is paramount. Ligands can be broadly categorized into anchoring ligands, which bind the complex to the TiO₂ surface, and ancillary ligands, which are used to modulate the dye's photophysical and electrochemical properties.^[6]

1,10-Phenanthroline and its derivatives are highly effective ancillary and anchoring ligands.^[6] ^[7]^[8] The rigid, planar structure of the phenanthroline system offers robust coordination to the metal center and facilitates efficient metal-to-ligand charge transfer (MLCT), which is the primary light absorption mechanism. The focus of this guide, **1,10-Phenanthroline-4,7-dicarboxylic acid**, is particularly significant. The carboxylic acid groups at the 4 and 7 positions serve as powerful anchoring moieties, ensuring strong electronic coupling and adsorption onto the TiO₂ photoanode surface for efficient electron injection.^[3]^[9]^[10] This guide provides detailed protocols for the synthesis of a representative sensitizer using this ligand, the fabrication of a complete DSSC device, and the characterization of its performance.

PART 1: Synthesis of a Ruthenium(II) Sensitizer with 1,10-Phenanthroline-4,7-dicarboxylic acid

A prominent example of a highly efficient sensitizer utilizing this ligand is cis-bis(4,7-dicarboxy-1,10-phenanthroline)dithiocyanato ruthenium(II).^[9]^[10] The following protocol outlines its synthesis, which involves the complexation of the phenanthroline ligand and thiocyanate groups to a ruthenium(III) precursor.

Protocol 1.1: Synthesis of cis-[Ru(dcphen)₂(NCS)₂]

Materials:

- RuCl₃·3H₂O
- **1,10-Phenanthroline-4,7-dicarboxylic acid (H₂dcphen)**
- Ammonium thiocyanate (NH₄SCN)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethanol
- Deionized water
- Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, rotary evaporator

Procedure:

- Step 1: Ligand Chelation.
 - In a round-bottom flask, dissolve RuCl₃·3H₂O (1 mmol) and **1,10-Phenanthroline-4,7-dicarboxylic acid** (2.1 mmol, a slight excess) in 50 mL of anhydrous DMF.
 - Purge the solution with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen.
 - Heat the mixture to reflux at approximately 150°C for 4 hours under an inert atmosphere. The color of the solution should change, indicating the formation of the intermediate complex.
 - Scientist's Note: The use of a high-boiling point solvent like DMF is necessary to provide sufficient thermal energy for the ligand exchange reaction. Refluxing under an inert atmosphere prevents oxidation of the Ru(II) species that forms in situ.
- Step 2: Thiocyanate Incorporation.
 - Cool the reaction mixture to about 80°C.
 - Add a large excess of ammonium thiocyanate (NH₄SCN) (e.g., 20 mmol) to the flask.
 - Increase the temperature and continue to reflux for another 4-6 hours. The solution will typically turn a deep red or purple color.
 - Scientist's Note: A large excess of the thiocyanate salt is used to drive the equilibrium towards the substitution of the remaining chloro ligands with thiocyanato (NCS⁻) groups.
- Step 3: Purification and Isolation.
 - Cool the reaction mixture to room temperature.
 - Reduce the volume of DMF to about 10 mL using a rotary evaporator.
 - Pour the concentrated solution into a beaker containing 200 mL of rapidly stirring, acidified deionized water (pH ~3, adjusted with dilute nitric acid). This will cause the crude product to precipitate.

- Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethanol or diethyl ether to remove any remaining impurities.
- Dry the final product, a dark-colored powder, under vacuum.

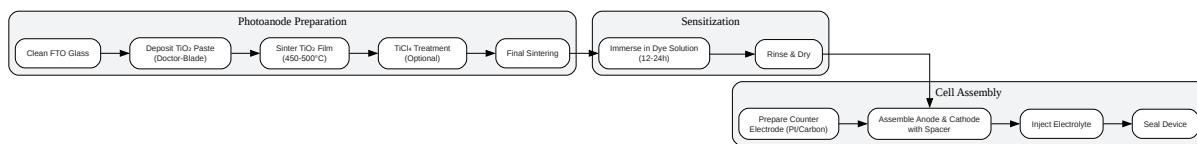
PART 2: Fabrication and Assembly of the Dye-Sensitized Solar Cell

The following protocols detail the step-by-step fabrication of a DSSC device, from preparing the electrodes to final assembly.

Protocol 2.1: Photoanode Preparation

- Substrate Cleaning: Begin with a transparent conducting oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO).[3] Clean the substrate by sonicating sequentially in detergent, deionized water, and ethanol, each for 15 minutes.[3] Dry the substrate with a stream of nitrogen.
- TiO_2 Paste Deposition: A mesoporous layer of TiO_2 is deposited on the conductive side of the FTO glass using the doctor-blade technique.[3][11]
 - Place two layers of adhesive tape on two parallel edges of the FTO glass to act as spacers.
 - Apply a small amount of commercial TiO_2 paste along one edge.
 - Spread the paste evenly across the substrate with a glass rod or razor blade, using the tape as a guide for thickness.
- Sintering: The TiO_2 -coated substrate is then sintered at high temperatures.[3] A typical program involves a gradual ramp-up in temperature to 450-500°C, holding for 30 minutes, and then allowing it to cool slowly to room temperature.[3][12]
 - Scientist's Note: Sintering is a critical step that removes organic binders from the paste, ensures strong adhesion to the FTO, and creates electrical contact between the TiO_2 nanoparticles, forming an efficient electron transport network.

- **TiCl₄ Treatment (Optional but Recommended):** To improve cell performance by increasing the surface area and improving necking between particles, the sintered TiO₂ film can be treated with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes.[3][12] This is followed by rinsing with water and ethanol and another sintering step at 500°C for 30 minutes.[3][12]



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Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Protocol 2.2: Dye Sensitization

- **Prepare Dye Solution:** Prepare a 0.3-0.5 mM solution of the synthesized Ru(II) complex in a suitable solvent, typically absolute ethanol or a mixture of acetonitrile and tert-butanol.[3]
- **Add Co-adsorbent (Optional):** To prevent aggregation of dye molecules on the TiO₂ surface, a co-adsorbent such as chenodeoxycholic acid (CDCA) can be added to the dye solution (e.g., at a concentration of 10 mM).[13]
 - **Scientist's Note:** Dye aggregation can lead to inefficient electron injection and increased charge recombination. Co-adsorbents are colorless molecules that co-adsorb onto the TiO₂ surface, spatially separating the dye molecules and improving overall device performance.[13][14]
- **Soaking:** Immerse the cooled TiO₂ photoanode in the dye solution for 12-24 hours at room temperature in a dark, sealed container.[3] The film will develop a deep color as the dye adsorbs.

- Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules, and then dry it gently.[3]

Protocol 2.3: Counter Electrode and Final Assembly

- Counter Electrode: Prepare a counter electrode by coating another piece of FTO glass with a catalytic material. This is typically a thin layer of platinum or a carbon-based material, which catalyzes the reduction of the electrolyte.[4][11]
- Assembly: Place a thin polymer spacer (e.g., Surlyn®, ~25-50 μm thick) around the active area of the dye-sensitized photoanode. Place the counter electrode on top, with the conductive/catalytic side facing the TiO_2 film.
- Sealing: Clamp the two electrodes together and heat them on a hot plate to melt the spacer, forming a seal. Leave one or two small, pre-drilled holes in the counter electrode for electrolyte filling.
- Electrolyte Injection: Introduce the electrolyte solution (commonly a solution of an iodide/triiodide (I^-/I_3^-) redox couple in an organic solvent like acetonitrile) into the cell through the filling holes via vacuum backfilling.
- Final Sealing: Seal the filling holes with a small piece of Surlyn® and a coverslip to prevent electrolyte leakage and solvent evaporation.

PART 3: Device Characterization and Performance Metrics

After fabrication, the DSSC must be characterized to determine its efficiency and other key performance parameters.

Protocol 3.1: Photovoltaic Measurement

- Current Density-Voltage (J-V) Testing: The primary characterization method is to measure the J-V curve of the cell under simulated sunlight.
 - Use a solar simulator calibrated to the standard AM 1.5 Global spectrum with an intensity of 100 mW/cm^2 .[15]

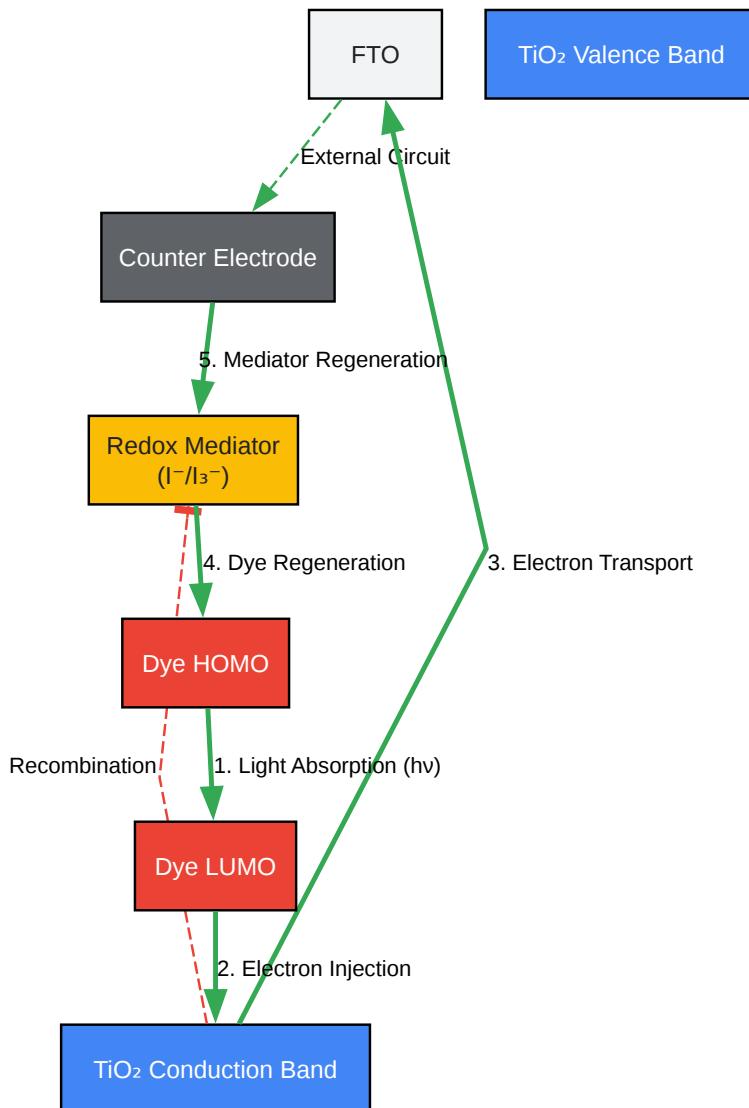
- Connect the solar cell to a source meter that sweeps the voltage across the cell while measuring the resulting current.[15][16]
- Key Performance Parameters:
 - Open-Circuit Voltage (Voc): The maximum voltage the cell can produce, measured at zero current.
 - Short-Circuit Current Density (Jsc): The maximum current density the cell can produce, measured at zero voltage.
 - Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as $FF = (J_{max} \times V_{max}) / (J_{sc} \times V_{oc})$.
 - Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, calculated as $\eta (\%) = (J_{sc} \times V_{oc} \times FF) / P_{in} \times 100$, where P_{in} is the power of the incident light (100 mW/cm²).[15]

Data Presentation: Performance of Phenanthroline-based Dyes

The table below summarizes reported photovoltaic performance data for DSSCs sensitized with ruthenium complexes containing 1,10-phenanthroline-dicarboxylic acid and related ligands, demonstrating their effectiveness.

Sensitizer Name	J _{sc} (mA/cm ²)	V _{oc} (V)	FF	PCE (η%)	Reference
cis-[Ru(dcphen) ₂ (NCS) ₂]	12.5	0.74	0.71	6.6	[10]
cis-[Ru(dcphen) ₂ (NCS) ₂] (Initial Report)	-	-	-	6.1	[9]
RuLF (Fluoro-substituted phenanthrolin e ancillary)	-	-	-	7.28	[8]
N719 (Standard Benchmark)	-	-	-	7.50	[8]

Note: Performance can vary significantly with fabrication conditions, TiO₂ film thickness, and electrolyte composition.

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Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

Conclusion and Future Outlook

1,10-Phenanthroline-4,7-dicarboxylic acid stands out as a highly effective anchoring ligand for ruthenium-based sensitizers in dye-sensitized solar cells. Its rigid structure and dual carboxylic acid groups facilitate strong adsorption to the TiO₂ photoanode, promoting efficient

electron injection from the dye's excited state into the semiconductor's conduction band. The protocols detailed in this guide provide a comprehensive framework for synthesizing such dyes, fabricating high-performance DSSC devices, and accurately characterizing their photovoltaic output. Further molecular engineering of ancillary ligands attached to the Ru(dcphen) core can lead to broader light absorption and suppressed charge recombination, paving the way for even higher power conversion efficiencies. The continued exploration of robust and efficient sensitizers based on the phenanthroline scaffold remains a promising avenue for advancing DSSC technology towards commercial viability.

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